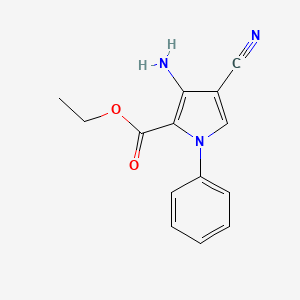

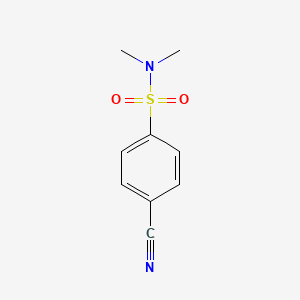

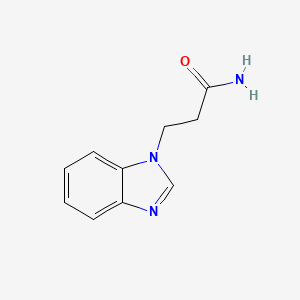

2-(4-Aminophenoxy)-1-morpholinoethanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(4-Aminophenoxy)-1-morpholinoethanone derivatives can be achieved through various routes, including reactions involving 4-aminophenylalkanoic acids and 2-substituted morpholine derivatives, although these methods have shown limited success in yielding compounds with notable anti-inflammatory activity (Picciola et al., 1981). Another approach involves the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate in the production of certain anticoagulants, through nitration, N-arylation, acylation, cyclization, and reduction, with yields ranging from 32% to 47% (Luo Lingyan et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-(4-Aminophenoxy)-1-morpholinoethanone derivatives and related compounds has been elucidated through various spectroscopic and crystallographic techniques. For instance, coordination chemistry studies involving related heterocyclic compounds have provided insights into their complex formation and molecular geometry (Kil Sik Min et al., 2004). These studies often reveal intricate details about the electronic and spatial arrangement, influencing the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving 2-(4-Aminophenoxy)-1-morpholinoethanone derivatives are diverse, including its role in the synthesis of novel polymers and materials with unique adsorption properties (Ritter & Rodewald, 1986). The compound's functional groups allow for various chemical transformations, including amination reactions that have been successfully applied in the development of new quinoline derivatives with promising photophysical and biomolecular binding properties (Bonacorso et al., 2018).

Applications De Recherche Scientifique

1. Synthesis of Novel Polyimides

- Application Summary: This compound is used in the synthesis of novel polyimides. A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly (amic acid) (PAA) precursors and thermal or chemical imidization .

- Methods of Application: The PAAs were produced with moderate to high inherent viscosities of 0.91–1.53 dL/g. All the PAAs could be cast from DMAc solution and thermally converted into transparent, flexible and tough polyimide films .

- Results or Outcomes: These polyimides were predominantly amorphous, and displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .

2. Potential Selective Anticancer Agent

- Application Summary: A flavone derivative displaying a 4′-aminophenoxy moiety has been identified as a potential selective anticancer agent in NSCLC tumor cells .

- Methods of Application: Five heterocyclic derivatives were synthesized by functionalization of a flavone nucleus with an aminophenoxy moiety. Their cytotoxicity was investigated in vitro in two models of human non-small cell lung cancer (NSCLC) cells (A549 and NCI-H1975) by using MTT assay .

- Results or Outcomes: One of the aminophenoxy flavone derivatives (APF-1) was found to be effective at low micromolar concentrations in both lung cancer cell lines with a higher selective index (SI). Flow cytometric analyses showed that APF-1 induced apoptosis and cell cycle arrest in the G2/M phase through the up-regulation of p21 expression .

3. Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate

- Application Summary: This compound is used in the synthesis of ethyl-2-(4-aminophenoxy) acetate, a precursor for dual GK and PPARγ activators .

- Methods of Application: The compound was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . This reduction method does not require nascent hydrogen or any reaction complexity .

- Results or Outcomes: The product was characterized by 1H NMR, 13C NMR, COSY, NOESY NMR spectroscopy, and elemental analysis . Its structure was studied and approved by X-ray single crystal structure determination .

4. Preparation of Aromatic Polyimides

- Application Summary: This compound is used in the preparation of aromatic polyimides derived from 4,4′-oxydiphthalic anhydride and 4,4′-diaminodiphenylmethane with different alkyl substituents .

- Methods of Application: The polyimides were synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents in one-step with the poly (amic acid)s prepared from the polyaddition of 4,4′-oxydiphthalic anhydride (ODPA) .

- Results or Outcomes: The obtained polyimides were soluble in various solvents, such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and chloroform (CClH3) . These polyimides exhibited excellent thermal stability with a decomposition temperature (Td) greater than 500 °C .

5. Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate

- Application Summary: This compound is used in the synthesis of ethyl-2-(4-aminophenoxy) acetate, a precursor for dual GK and PPARγ activators .

- Methods of Application: The compound was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . This reduction method does not require nascent hydrogen or any reaction complexity .

- Results or Outcomes: The product was characterized by 1H NMR, 13C NMR, COSY, NOESY NMR spectroscopy, and elemental analysis . Additionally, its structure was studied and approved by X-ray single crystal structure determination .

6. Preparation of Aromatic Polyimides

- Application Summary: This compound is used in the preparation of aromatic polyimides derived from 4,4′-oxydiphthalic anhydride and 4,4′-diaminodiphenylmethane with different alkyl substituents .

- Methods of Application: The polyimides were synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents in one-step with the poly (amic acid)s prepared from the polyaddition of 4,4′-oxydiphthalic anhydride (ODPA) .

- Results or Outcomes: The obtained polyimides were soluble in various solvents, such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and chloroform (CClH3) . These polyimides exhibited excellent thermal stability with a decomposition temperature (Td) greater than 500 °C .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.

Orientations Futures

This could involve potential applications for the compound, areas for further research, or improvements to its synthesis.

For a specific compound, these analyses would require laboratory experiments and are beyond my capabilities as an AI. However, I can help find and interpret research articles on these topics. If you have a different compound or a more specific question about one of these areas, feel free to ask!

Propriétés

IUPAC Name |

2-(4-aminophenoxy)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXAEWROXXXTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350655 | |

| Record name | 2-(4-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenoxy)-1-morpholinoethanone | |

CAS RN |

76870-09-2 | |

| Record name | 2-(4-Aminophenoxy)-1-(4-morpholinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76870-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)

![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)